molecular formula C₄₀H₄₁Cl₄NO₆SSi B1142240 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g CAS No. 935268-62-5

3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g

Cat. No. B1142240
CAS RN: 935268-62-5
M. Wt: 833.72
InChI Key:
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Description

3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose is an intermediate formed in the synthesis of N-Acetylchitooctaose . N-Acetylchitooctaose is a chitooligosaccharide used to activate Saccharomyces cerevisiae chitin biosynthesis .


Synthesis Analysis

This compound is synthesized as an intermediate in the production of N-Acetylchitooctaose . The synthesis process involves several steps, and the final product is a light brown solid .


Molecular Structure Analysis

The molecular formula of this compound is C40H41Cl4NO6SSi . It has a molecular weight of 833.72 . The structure includes several functional groups, including benzyl, tert-butyldimethylsilyl, tetrachlorophthalimide, and benzenethiol .


Physical And Chemical Properties Analysis

This compound is a light brown solid . It is soluble in ethyl acetate and dichloromethane (DCM) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g involves the protection of the hydroxyl group at position 2 of tetrachlorophthalimide, followed by the introduction of a benzyl group at positions 3 and 6, and a tert-butyldimethylsilyl group at position 4. The thiol group is then introduced at position 1, followed by the removal of the protecting groups to obtain the final product.", "Starting Materials": [ "Tetrachlorophthalimide", "Benzyl chloride", "Tert-butyldimethylsilyl chloride", "Sodium hydride", "Benzenethiol", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Protection of the hydroxyl group at position 2 of tetrachlorophthalimide using tert-butyldimethylsilyl chloride and sodium hydride in dry DMF.", "Step 2: Introduction of benzyl groups at positions 3 and 6 of the protected tetrachlorophthalimide using benzyl chloride and sodium hydride in dry DMF.", "Step 3: Introduction of a tert-butyldimethylsilyl group at position 4 of the benzylated tetrachlorophthalimide using tert-butyldimethylsilyl chloride and sodium hydride in dry DMF.", "Step 4: Introduction of a thiol group at position 1 of the protected and benzylated tetrachlorophthalimide using benzenethiol and sodium borohydride in methanol.", "Step 5: Removal of the protecting groups using acetic acid and methanol to obtain the final product, 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g.", "Step 6: Purification of the final product using column chromatography with chloroform as the eluent." ] }

CAS RN

935268-62-5

Product Name

3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g

Molecular Formula

C₄₀H₄₁Cl₄NO₆SSi

Molecular Weight

833.72

synonyms

2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-((tert-butyldimethylsilyl)oxy)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)-4,5,6,7-tetrachloroisoindoline-1,3-dione

Origin of Product

United States

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